2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride
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Overview
Description
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chloro-β-nitrostyrene, which is then reduced to 2-chloro-β-phenylethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter research.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes involved in neurotransmission. This modulation can lead to changes in neuronal signaling and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride can be compared with other similar compounds such as:
2-Amino-1-(3-chlorophenyl)propan-1-ol: This compound has a similar structure but differs in the position of the chlorine atom on the phenyl ring.
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride: This compound has a similar backbone but differs in the position of the amino and hydroxyl groups.
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride: This compound has a different stereochemistry and chlorine position.
Properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZCOQXWMYOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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